molecular formula C8H14ClN5O2 B1446087 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride CAS No. 1803597-09-2

1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride

Cat. No.: B1446087
CAS No.: 1803597-09-2
M. Wt: 247.68 g/mol
InChI Key: YCRMPQSPABUMSL-UHFFFAOYSA-N
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Description

1-(1-Methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride is a nitroimidazole-based compound supplied as a high-purity powder for life science research. This molecule is part of the critically important nitroimidazole chemical class, which has yielded numerous life-saving drugs and continues to be a rich scaffold in antimicrobial discovery . The compound's core research value lies in its potential application in developing novel antibacterial agents, particularly for investigating strategies to overcome multi-drug resistant bacteria. Nitroimidazoles like this one are studied as molecular hybrids or conjugates, where the pharmacophoric nitroimidazole moiety is strategically combined with other functional elements, such as the piperazine ring, to create novel entities with dual targeting capabilities . This approach can impair resistance development and potentially enhance antibacterial activity compared to individual components. The typical mechanism of action for nitroimidazole-containing compounds involves acting as a prodrug. The nitro group undergoes enzymatic reduction within anaerobic bacteria or hypoxic cells, generating toxic radical anions that cause DNA damage and inhibit synthesis, ultimately leading to cell death . The piperazine moiety, a common feature in medicinal chemistry, often improves solubility and pharmacokinetic properties, thereby increasing the drug-likeness of the lead compound . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-methyl-5-nitroimidazol-4-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2.ClH/c1-11-6-10-7(13(14)15)8(11)12-4-2-9-3-5-12;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRMPQSPABUMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N2CCNCC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Nitroimidazole Scaffold

The core 4-nitroimidazole scaffold is typically synthesized through nitration and diazotization reactions starting from aminoimidazole derivatives. Several methods have been reported:

  • Diazotization and Nitration of 2-Aminoimidazole : Hui et al. (2014) described a method where 2-aminoimidazole hydrochloride undergoes diazotization using 40% fluoroboric acid and sodium nitrite, followed by nitration with sodium nitrite and copper powder to yield 2-nitroimidazole derivatives.

  • Oxone-Mediated Oxidation : Zhao et al. (2014) developed a green and facile approach employing oxone as an oxidant in aqueous media to convert 2-aminoimidazole directly into 2-nitroimidazole.

  • Amino Acetal Route : Wilde et al. (2014) constructed the 2-aminoimidazole ring from amino acetaldehyde dimethyl acetal and O-methylisourea sulfate, followed by diazotization and nitration steps to furnish nitroimidazole compounds.

These foundational steps are crucial for preparing the nitroimidazole moiety that will be further functionalized with piperazine.

The introduction of the piperazine group at the 5-position of the nitroimidazole ring is a key step to obtain the target compound. Piperazine derivatives are typically introduced via nucleophilic substitution or alkylation reactions.

  • N-Alkylation of Nitroimidazole with Piperazine : One approach involves the reaction of a 4-nitroimidazole derivative bearing a suitable leaving group at the 5-position with piperazine under basic conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) can deprotonate the imidazole nitrogen, allowing nucleophilic attack on alkyl halides or substituted imidazoles.

  • Synthesis of 1-(N1-benzyl-2-methyl-4-nitroimidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine : This intermediate was synthesized by treating compound 4 with sodium hydride in THF at 0°C, followed by addition of propargyl bromide, yielding the piperazine-substituted nitroimidazole scaffold. This method demonstrates the feasibility of introducing various substituents on the piperazine nitrogen to tailor the compound's properties.

Detailed Preparation Method for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine Hydrochloride

Based on the literature, the preparation of the target compound generally follows these steps:

Step Reagents & Conditions Description
1. Synthesis of 4-nitroimidazole core 2-Aminoimidazole hydrochloride, fluoroboric acid, sodium nitrite, copper powder Diazotization and nitration to form 4-nitroimidazole derivative
2. N-Alkylation to introduce methyl group at N1 Methylating agent (e.g., methyl iodide), base (e.g., NaH), solvent (THF) Methylation of imidazole nitrogen to obtain 1-methyl-4-nitroimidazole
3. Introduction of piperazine at 5-position Piperazine, base (NaH or K2CO3), solvent (THF or DMF), temperature control Nucleophilic substitution or alkylation to attach piperazine ring at C5
4. Formation of hydrochloride salt HCl gas or HCl in solvent Conversion to hydrochloride salt to improve stability and solubility

Experimental Data and Characterization

Research publications provide detailed characterization data for related nitroimidazole-piperazine derivatives, which can be extrapolated for the target compound:

Parameter Typical Data for Nitroimidazole-Piperazine Derivatives
Melting Point 150–250 °C (depending on substituents and purity)
NMR (1H, CDCl3) Signals corresponding to imidazole protons (~7.0–8.0 ppm), piperazine methylene protons (~3.0–4.0 ppm), and methyl groups (~2.0–3.0 ppm)
13C NMR Characteristic carbons for imidazole ring, piperazine carbons, methyl carbons
Mass Spectrometry Molecular ion peaks consistent with molecular weight plus proton or sodium adducts
Elemental Analysis Consistent with calculated C, H, N content for the hydrochloride salt

Summary of Key Research Findings

  • The nitroimidazole scaffold is efficiently synthesized via diazotization and nitration of aminoimidazole precursors, with green chemistry approaches available.

  • Piperazine attachment is commonly achieved through nucleophilic substitution using strong bases and alkyl halides or via direct substitution on activated nitroimidazole derivatives.

  • The hydrochloride salt formation enhances the compound's pharmaceutical properties, including solubility and stability.

  • Characterization techniques such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole and piperazine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: 1-(1-methyl-4-amino-1H-imidazol-5-yl)piperazine.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: Imidazole and piperazine derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride typically involves several steps:

  • Formation of the Imidazole Ring: Cyclization of appropriate precursors such as amido-nitriles.
  • Methylation: Introduction of the methyl group using methylating agents.
  • Piperazine Coupling: Nucleophilic substitution reactions to attach the piperazine moiety.
  • Hydrochloride Formation: Reacting the compound with hydrochloric acid to form the hydrochloride salt .

Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects against various diseases.

Case Study:
In a study exploring new cholinesterase inhibitors, derivatives of imidazole were synthesized, demonstrating improved activity compared to existing drugs .

Biological Studies

The compound is investigated for its interactions with biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that interact with macromolecules, while the piperazine moiety can modulate receptor activity.

Mechanism of Action:
The interaction pathways depend on specific biological contexts, showcasing its versatility in targeting different molecular mechanisms .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and catalysts for chemical processes. Its unique structure provides opportunities for creating innovative products in various chemical industries.

Mechanism of Action

The mechanism of action of 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The piperazine moiety can interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents

Several analogues share the 4-nitroimidazole core but differ in piperazine substituents, impacting their biological and physicochemical profiles:

Compound Name Molecular Formula (Free Base) Molecular Weight (g/mol) Key Structural Features Melting Point (°C)
Target Compound C₈H₁₃N₅O₂ 211.22 4-Nitroimidazole, methyl-piperazine linkage Not reported
1-(Pyridin-2-yl)piperazine derivative C₂₀H₂₂N₆O₂ 378.43 Pyridine substituent on piperazine 171–172
1-(Benzyl)-4-triazolyl-piperazine C₂₅H₂₈N₈O₃ 488.55 Triazole-methyl-piperazine hybrid 158–161
1-(4-Chlorophenyl)piperazine HCl C₁₀H₁₂ClN₂·HCl 233.14 Chlorophenyl substituent 160–163

Key Observations :

  • Substituent Effects : Pyridine (electron-deficient) and triazole (hydrogen-bonding) groups enhance interactions with biological targets, whereas the target’s methyl group may prioritize lipophilicity .

Nitroimidazole Derivatives with Alternative Heterocycles

Compounds replacing the piperazine moiety with other heterocycles exhibit divergent pharmacological profiles:

Compound Name Molecular Formula Key Structural Features Biological Relevance
Imidazo[4,5-b]pyridine-piperazine C₂₀H₂₂ClN₇O Chloropyridine, methylisoxazole linkage Kinase inhibition (e.g., CK1δ)
Benzo[d]imidazole-piperazine hybrids C₂₅H₂₃N₅O Benzene-fused imidazole, piperazine linker Antifungal/antiviral activity

Key Observations :

  • Heterocycle Impact : Imidazo[4,5-b]pyridine derivatives (e.g., compound 21b) target kinases, while benzo[d]imidazoles () are explored for antiviral applications. The target’s nitroimidazole core is more commonly associated with antiparasitic activity (e.g., metronidazole analogues) .

Piperazine Derivatives Without Nitroimidazole Moieties

Simpler piperazine compounds highlight the role of the nitroimidazole group:

Compound Name Molecular Formula Key Features Pharmacological Notes
1-(4-Methoxyphenyl)piperazine HCl C₁₁H₁₆N₂O·2HCl Methoxyphenyl substituent Serotonergic/dopaminergic activity
1-(4-Chlorophenyl)piperazine HCl C₁₀H₁₂ClN₂·HCl Chlorophenyl substituent Intermediate for antidepressants

Key Observations :

    Biological Activity

    Overview

    1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride is a chemical compound with the molecular formula C8H13N5O2·HCl. It features a unique structure that combines an imidazole ring with a piperazine moiety, making it a subject of interest in medicinal chemistry and biological research. This compound has been explored for its potential therapeutic applications, particularly in oncology and infectious diseases.

    • Molecular Weight : 247.68 g/mol
    • Chemical Structure : The compound includes a nitro group at the 4-position of the imidazole ring and a methyl group at the 1-position, contributing to its biological activity.
    • Synthesis : The synthesis typically involves cyclization of amido-nitriles, methylation, and piperazine coupling, followed by hydrochloride salt formation.

    The biological activity of this compound is primarily attributed to its interactions with various biological targets:

    • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.
    • Receptor Interaction : The piperazine moiety facilitates binding to specific receptors and enzymes, modulating their activity .

    Anticancer Properties

    Recent studies have highlighted the compound's potential in cancer therapy:

    • Cytotoxicity : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain triazole conjugates linked to the compound showed IC50 values as low as 2 μM against MCF-7 cells, demonstrating potent anti-proliferative effects .
    CompoundCancer TypeIC50 (μM)Reference
    Triazole Conjugate AMCF-72
    Triazole Conjugate BHepG25
    Doxorubicin (Control)MCF-70.64

    Antiviral Activity

    The compound has also been investigated for its antiviral properties:

    • Studies suggest that derivatives of nitroimidazoles can inhibit HIV replication by interfering with viral enzymes and cellular pathways involved in viral entry and replication .

    Case Studies

    • Hybrid Compounds for Cancer Treatment : A library of compounds incorporating this compound was synthesized to evaluate their anti-cancer activity. The results indicated enhanced cytotoxicity compared to standard treatments, suggesting that structural modifications can significantly affect biological efficacy .
    • Mechanistic Studies on Antiviral Activity : Research focused on the mechanism by which nitroimidazoles affect HIV replication demonstrated that these compounds can act as effective inhibitors by targeting specific viral proteins, leading to reduced viral load in treated cells .

    Comparative Analysis

    Compared to similar compounds, this compound exhibits unique pharmacological properties due to its dual moiety structure. This allows for versatile interactions with various biological targets:

    Compound TypeStructural FeaturesBiological Activity
    NitroimidazolesImidazole ring onlyAntimicrobial, anticancer
    Piperazine DerivativesPiperazine ring onlyCNS activity, antidepressant effects
    Hybrid CompoundsBoth rings presentEnhanced anticancer activity

    Q & A

    Q. What are the recommended synthetic routes for 1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride, and how do reaction conditions influence yield?

    The compound is typically synthesized via nucleophilic substitution or coupling reactions. A microwave-assisted method involves reacting a nitroimidazole precursor with substituted piperazines in isopropanol under basic conditions (e.g., K₂CO₃) at 90°C for 15 hours, achieving yields of 70–78% . Traditional reflux methods with ethanol or isopropanol as solvents may require longer reaction times (6–8 hours) and result in lower yields due to incomplete conversion . Key factors include solvent polarity, base strength, and temperature control to minimize side reactions like oxidation or decomposition of the nitro group.

    Q. How should researchers purify and characterize this compound to ensure structural fidelity?

    Post-synthesis purification often employs column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol . Structural confirmation requires a combination of:

    • 1H/13C NMR : To verify piperazine ring protons (δ 2.28–4.35 ppm) and imidazole methyl groups (δ 2.28–2.30 ppm) .
    • Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z = 378/379 [M + H]⁺) .
    • Elemental analysis : Validate purity (>95%) via carbon, hydrogen, and nitrogen percentages .

    Q. What safety protocols are essential when handling this compound in the lab?

    Refer to safety data sheets (SDS) for hazards:

    • Skin/eye irritation : Use nitrile gloves and goggles during handling .
    • Thermal stability : Avoid open flames (decomposition at >160°C releases toxic NOx gases) .
    • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the hydrochloride salt .

    Advanced Research Questions

    Q. How can researchers optimize reaction conditions to address low yields in piperazine coupling reactions?

    Low yields often stem from steric hindrance at the imidazole C-5 position or competing side reactions. Strategies include:

    • Microwave irradiation : Enhances reaction efficiency by reducing time (e.g., 15 hours vs. 24+ hours for conventional heating) .
    • Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to improve nucleophilic substitution kinetics .
    • Solvent screening : Polar aprotic solvents like DMF may improve solubility of intermediates but require rigorous drying to avoid hydrolysis .

    Q. How do spectral data contradictions arise in structural elucidation, and how should they be resolved?

    Discrepancies in NMR shifts (e.g., piperazine protons appearing as broad vs. sharp signals) may result from:

    • Tautomerism in imidazole rings : Use variable-temperature NMR to identify dynamic equilibria .
    • Residual solvents : Ensure complete drying; residual ethanol (δ 1.05–1.20 ppm) can obscure key peaks .
    • Salt formation : Compare free base and hydrochloride spectra to distinguish protonation effects .

    Q. What computational methods support mechanistic studies of nitroimidazole-piperazine interactions?

    Density functional theory (DFT) calculations can model:

    • Electrophilic reactivity : Nitro group electron-withdrawing effects at the imidazole C-4 position .
    • Transition states : Simulate nucleophilic attack pathways by piperazine on the imidazole scaffold .
    • Solvent effects : COSMO-RS models predict solvation energies to optimize reaction media .

    Q. How can researchers address inconsistencies in biological activity data across studies?

    Contradictory results (e.g., antimicrobial vs. inactive profiles) may arise from:

    • Impurity profiles : Use HPLC (C18 columns, acetonitrile/water gradients) to quantify byproducts like unreacted hydrazines or oxidized species .
    • Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for reproducibility) .
    • Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl-piperazine) to isolate pharmacophore contributions .

    Q. What strategies enable green synthesis of this compound while maintaining efficiency?

    Adopt solvent-free or aqueous-phase methods:

    • Microwave-assisted synthesis : Reduces energy use by 40% compared to reflux .
    • Biodegradable solvents : Replace isopropanol with cyclopentyl methyl ether (CPME) for lower toxicity .
    • Catalytic recycling : Immobilize base catalysts (e.g., K₂CO₃ on silica) for reuse across multiple batches .

    Methodological Considerations

    Q. How should stability studies be designed to evaluate long-term storage conditions?

    • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., nitro group reduction) .
    • Analytical monitoring : Track changes via UPLC-MS every 30 days to quantify decomposition products .

    Q. What advanced techniques validate in silico predictions of pharmacokinetic properties?

    • PAMPA assays : Measure passive permeability across artificial membranes to correlate with computed logP values .
    • CYP450 inhibition screening : Use human liver microsomes to confirm computational predictions of metabolic stability .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride
    Reactant of Route 2
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    1-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine hydrochloride

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